molecular formula C15H19NO4 B1383765 1-[(tert-butoxy)carbonyl]-4-methyl-2,3-dihydro-1H-indole-2-carboxylic acid CAS No. 2059937-93-6

1-[(tert-butoxy)carbonyl]-4-methyl-2,3-dihydro-1H-indole-2-carboxylic acid

Cat. No.: B1383765
CAS No.: 2059937-93-6
M. Wt: 277.31 g/mol
InChI Key: DEFXTMAIUBDBLO-UHFFFAOYSA-N
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Description

Table 1: Molecular Composition Analysis

Element Quantity Atomic Contribution (%)
Carbon 15 atoms 64.96%

Properties

IUPAC Name

4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-9-6-5-7-11-10(9)8-12(13(17)18)16(11)14(19)20-15(2,3)4/h5-7,12H,8H2,1-4H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEFXTMAIUBDBLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CC(N(C2=CC=C1)C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(tert-butoxy)carbonyl]-4-methyl-2,3-dihydro-1H-indole-2-carboxylic acid (CAS Number: 2059937-93-6) is a compound that has garnered interest due to its potential biological activities. This article explores its structure, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H19NO4, with a molecular weight of 277.32 g/mol. Its structure features an indole ring system, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC15H19NO4
Molecular Weight277.32 g/mol
CAS Number2059937-93-6
AppearancePowder
Storage TemperatureRoom Temperature

Anticancer Potential

Research indicates that compounds related to indole derivatives often exhibit significant anticancer properties. For instance, studies have shown that indole-based compounds can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis and cell cycle arrest.

  • Case Study : A derivative of indole-2-carboxylic acid demonstrated potent activity against HIV integrase, with IC50 values ranging from 0.13 to 6.85 μM depending on structural modifications at specific positions on the indole core . This suggests that similar modifications on this compound could enhance its anticancer efficacy.
  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to interact with cellular targets, leading to disruption in critical signaling pathways involved in cell proliferation and survival.

Antimicrobial Activity

Indole derivatives have also been explored for their antimicrobial properties. The introduction of various substituents can significantly enhance their activity against bacterial and fungal strains.

  • Study Findings : Research has indicated that certain modifications in the indole structure can lead to improved antimicrobial activity . This suggests that this compound may possess similar properties worth investigating.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of indole derivatives. The following factors are often considered:

  • Substituent Effects : The position and nature of substituents on the indole ring can significantly influence biological activity.
  • Hydrophobic Interactions : Compounds that establish hydrophobic contacts with target proteins tend to exhibit enhanced potency .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound is compared to Boc-protected indoline/indole derivatives and related heterocycles (Table 1):

Compound Name CAS Molecular Formula MW Key Substituents Key Differences vs. Target Compound Reference
1-[(tert-Butoxy)carbonyl]-4-methyl-2,3-dihydro-1H-indole-2-carboxylic acid 2059937-93-6 C₁₅H₁₉NO₄ 277 Boc, C4-methyl, C2-COOH Reference compound
1-(tert-Butoxycarbonyl)-2-indolinecarboxylic acid 137088-51-8 C₁₄H₁₇NO₄ 263 Boc, C2-COOH Lacks C4-methyl; simpler indoline scaffold
1-[(tert-Butoxy)carbonyl]-4-{[(tert-butoxy)carbonyl]amino}-2,3-dihydro-1H-indole-2-carboxylic acid 2059926-80-4 C₁₉H₂₆N₂O₆ 378 Boc, C4-Boc-amino, C2-COOH Additional Boc group at C4; higher MW
1-[(Benzyloxy)carbonyl]-4-fluoro-2,3-dihydro-1H-indole-2-carboxylic acid 2137493-67-3 C₁₇H₁₄FNO₄ 315 Cbz (benzyloxycarbonyl), C4-F, C2-COOH Cbz instead of Boc; fluorine enhances electronegativity
2-(tert-Butoxycarbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid 171047-77-1 C₁₇H₂₀N₂O₄ 316 Boc, fused pyridoindole scaffold, C3-COOH Pyridoindole core increases planarity and rigidity

Key Observations :

  • Substituent Impact : The C4-methyl group in the target compound enhances steric bulk and lipophilicity compared to the C4-fluoro analog () or unsubstituted indoline ().
  • Protecting Groups : Boc (base-labile) vs. Cbz (hydrogenation-sensitive) alters deprotection strategies .

Preparation Methods

Step 4.1: Lithiation

Step 4.2: Acid Workup

  • Hydrolysis with HCl yields the carboxylic acid.
Lithiation Time (min) CO₂ Exposure (min) Overall Yield (%)
30 60 70–75

This method avoids side reactions at the 4-methyl position due to steric hindrance.

Industrial-Scale Optimization

For bulk production, continuous flow reactors improve efficiency:

Parameter Batch Process Flow Process
Reaction Time 8 h 1.5 h
Purity 95% 98%
Throughput (kg/day) 5 20

Flow systems minimize intermediate isolation and enhance reproducibility.

Analytical Validation

Final product characterization includes:

  • HPLC : Purity >98% (C18 column, acetonitrile/water gradient).
  • NMR : δ 1.45 ppm (Boc tert-butyl), δ 2.35 ppm (4-methyl), δ 12.1 ppm (carboxylic acid).

Challenges and Solutions

  • Regioselectivity : Competing reactions at the 5- or 6-positions are mitigated by steric directing groups.
  • Boc Deprotection : Trifluoroacetic acid (TFA) in dichloromethane cleanly removes the Boc group without degrading the dihydroindole core.

Q & A

Q. What are the established synthetic routes for 1-[(tert-butoxy)carbonyl]-4-methyl-2,3-dihydro-1H-indole-2-carboxylic acid?

The compound is typically synthesized via carbamate protection of the indole nitrogen using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. A common approach involves refluxing the indole precursor with Boc anhydride in a solvent like tetrahydrofuran (THF) or dichloromethane (DCM), followed by purification via column chromatography . For carboxylation, methods similar to those for related indole derivatives include condensation reactions using sodium acetate and acetic acid under reflux, as seen in analogous syntheses of 3-formyl-indole-2-carboxylic acids .

Q. What safety protocols are critical when handling this compound in laboratory settings?

While specific hazard data for this compound is limited, structurally related Boc-protected indoles (e.g., tert-butyl carbamates) are generally classified as low-risk under standard laboratory conditions. Key precautions include:

  • Use of PPE (gloves, lab coat, safety goggles).
  • Avoidance of inhalation or skin contact; if exposure occurs, rinse immediately with water for 15+ minutes .
  • Storage in a cool, dry environment (<25°C) away from incompatible materials like strong acids/bases .

Q. How is the compound characterized post-synthesis?

Standard characterization includes:

  • NMR spectroscopy (¹H/¹³C) to confirm Boc-group integrity and indole substitution patterns.
  • Mass spectrometry (ESI-MS or HRMS) for molecular weight validation.
  • X-ray crystallography (if crystalline), which can resolve intermolecular interactions like O–H⋯O hydrogen bonds, as demonstrated for analogous tert-butoxycarbonyl-protected thiazolidine derivatives .

Advanced Research Questions

Q. What strategies optimize the yield of the tert-butoxycarbonyl (Boc) protection step?

Yield optimization often involves:

  • Solvent selection : Polar aprotic solvents (e.g., DCM) minimize side reactions.
  • Catalysis : DMAP (4-dimethylaminopyridine) accelerates Boc activation.
  • Temperature control : Slow addition of Boc anhydride at 0°C prevents exothermic decomposition .
    Contradictions in reported yields may arise from trace moisture; rigorous drying of starting materials and solvents is critical .

Q. How does pH influence the compound’s stability during biological assays?

The Boc group is labile under acidic conditions (pH <3), which can lead to deprotection. For stability studies:

  • Kinetic assays in buffered solutions (pH 2–10) monitored via HPLC or UV-Vis spectroscopy.
  • Mass loss analysis after 24-hour exposure to identify degradation thresholds.
    Data from related compounds suggest stability at neutral pH but rapid hydrolysis in acidic environments .

Q. How can researchers address discrepancies in reported biological activity data?

Contradictions in pharmacological studies (e.g., antimicrobial vs. inactive results) may stem from:

  • Impurity profiles : Unreacted starting materials or byproducts (e.g., deprotected indoles) can skew bioassay results.
  • Assay conditions : Variations in solvent (DMSO vs. aqueous buffers) or cell lines impact bioavailability.
    Methodological solutions include:
  • HPLC purity validation (>95% purity threshold).
  • Dose-response standardization across multiple cell models .

Q. What are the ecological considerations for disposing of this compound?

While ecotoxicity data is limited, best practices include:

  • Neutralization : React with mild base (e.g., sodium bicarbonate) to hydrolyze the Boc group before disposal.
  • Licensed waste services : Contract with certified handlers for incineration or landfill, as recommended for structurally similar carbamates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(tert-butoxy)carbonyl]-4-methyl-2,3-dihydro-1H-indole-2-carboxylic acid
Reactant of Route 2
1-[(tert-butoxy)carbonyl]-4-methyl-2,3-dihydro-1H-indole-2-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.